molecular formula C5H8N2O3S2 B1274243 Rhodanine, N-acetamido-, hydrate CAS No. 73855-54-6

Rhodanine, N-acetamido-, hydrate

Cat. No. B1274243
CAS RN: 73855-54-6
M. Wt: 208.3 g/mol
InChI Key: BDONZQFHGVGJCB-UHFFFAOYSA-N
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Description

Rhodanine is a 5-membered heterocyclic organic compound possessing a thiazolidine core . It was discovered in 1877 by Marceli Nencki . Rhodanine derivatives have a broad spectrum of biological activity, including anticancer properties . The specific compound “Rhodanine, N-acetamido-, hydrate” is used for research and development .


Synthesis Analysis

Rhodanine and thiazolidinone (TZD) heterocycles are attractive targets in organic and medicinal chemistry due to their potency in a wide spectrum of biological activities . They can also serve as synthetic intermediates for many kinds of pharmaceuticals or drug precursors . The reaction of rhodanine and aromatic aldehyde failed to give aldol adducts due to subsequent dehydration of aldol product to N-substituted-5-arylidene rhodanines under basic reaction conditions .


Molecular Structure Analysis

The chemical structures of the compounds were confirmed by IR, 1H NMR, and 13C NMR spectroscopy, ESI mass spectrometry, and elemental analysis . The structure–activity relationship of rhodanine derivatives, as well as some of the molecular targets, were discussed .


Chemical Reactions Analysis

The reaction of rhodanine and aromatic aldehyde failed to give aldol adducts due to subsequent dehydration of aldol product to N-substituted-5-arylidene rhodanines under basic reaction conditions .

Scientific Research Applications

Metallo-β-Lactamase Inhibition

Rhodanine derivatives have been identified as potential inhibitors of metallo-β-lactamases (MBLs), which are enzymes that provide resistance to β-lactam antibiotics. A study revealed that rhodanine undergoes hydrolysis to produce a thioenolate, which effectively inhibits MBLs, suggesting its potential in developing new MBL inhibitors (Brem et al., 2014).

Dye-Sensitized Solar Cells

Rhodanine-3-acetic acid, a rhodanine derivative, is a common electron acceptor for organic dyes in dye-sensitized solar cells (DSSCs). A study found that modifying the rhodanine ring structure to a conjugated form significantly enhances the efficiency of DSSCs (Wan et al., 2017).

Antimicrobial Properties

Several derivatives of rhodanine have demonstrated antimicrobial properties. A study synthesized various rhodanine derivatives and evaluated their antibacterial and antifungal activities, showing effectiveness against multiple bacterial and fungal strains (Rana et al., 2014).

Safety And Hazards

The safety data sheet for Rhodanine indicates that it is harmful if swallowed and causes serious eye irritation . For “Rhodanine, N-acetamido-, hydrate”, it is recommended to be used only for research and development under the supervision of a technically qualified individual .

Future Directions

Rhodanines remain privileged heterocycles in drug discovery. They are accessible building blocks for optimization and transformation into related heterocycles, simplified analogues and fused heterocycles with a thiazolidine framework . The positive aspects of Michael acceptors must be considered as well as their multitarget properties . New criteria for target affinity must be found .

properties

IUPAC Name

N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S2.H2O/c1-3(8)6-7-4(9)2-11-5(7)10;/h2H2,1H3,(H,6,8);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDONZQFHGVGJCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN1C(=O)CSC1=S.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40224440
Record name Rhodanine, N-acetamido-, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40224440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhodanine, N-acetamido-, hydrate

CAS RN

73855-54-6
Record name Rhodanine, N-acetamido-, hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073855546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhodanine, N-acetamido-, hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40224440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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